Ramoplanin A1

Description

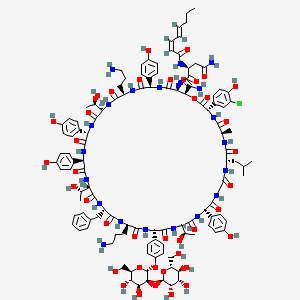

Structure

2D Structure

Properties

CAS No. |

81988-87-6 |

|---|---|

Molecular Formula |

C118H152ClN21O40 |

Molecular Weight |

2540.0 g/mol |

IUPAC Name |

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide |

InChI |

InChI=1S/C118H152ClN21O40/c1-8-9-10-11-15-22-81(152)126-76(50-80(122)151)106(165)140-92-98(100(123)159)179-116(175)91(65-33-44-77(150)71(119)49-65)139-101(160)55(4)125-104(163)74(47-54(2)3)127-82(153)51-124-107(166)86(60-23-34-66(146)35-24-60)135-110(169)85(58(7)145)133-112(171)88(64-31-42-70(43-32-64)176-118-99(96(157)94(155)79(53-142)178-118)180-117-97(158)95(156)93(154)78(52-141)177-117)134-103(162)72(20-16-45-120)128-105(164)75(48-59-18-13-12-14-19-59)130-108(167)83(56(5)143)132-113(172)89(62-27-38-68(148)39-28-62)137-114(173)90(63-29-40-69(149)41-30-63)136-109(168)84(57(6)144)131-102(161)73(21-17-46-121)129-111(170)87(138-115(92)174)61-25-36-67(147)37-26-61/h10-15,18-19,22-44,49,54-58,72-76,78-79,83-99,117-118,141-150,154-158H,8-9,16-17,20-21,45-48,50-53,120-121H2,1-7H3,(H2,122,151)(H2,123,159)(H,124,166)(H,125,163)(H,126,152)(H,127,153)(H,128,164)(H,129,170)(H,130,167)(H,131,161)(H,132,172)(H,133,171)(H,134,162)(H,135,169)(H,136,168)(H,137,173)(H,138,174)(H,139,160)(H,140,165)/b11-10+,22-15-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,79-,83+,84-,85-,86+,87-,88+,89-,90+,91+,92+,93-,94-,95+,96+,97+,98+,99+,117-,118+/m1/s1 |

InChI Key |

QMJRFQRMRCJRIV-NIIZMFKTSA-N |

Isomeric SMILES |

CCC/C=C/C=C\C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)[C@@H](C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N |

Canonical SMILES |

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C(C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N |

Origin of Product |

United States |

Historical Foundations and Isolation Methodologies for Ramoplanin A1

Discovery from Natural Actinomycetes Sources

Ramoplanin (B549286), a potent glycolipodepsipeptide antibiotic, was first discovered as a product of fermentation by the actinomycete strain ATCC 33076. wikipedia.orgnih.gov This microorganism was isolated from a soil sample collected in Vaghalbod, India. microbiologyresearch.orgmdpi.com Initially identified as a member of the genus Actinoplanes, the strain was later more specifically classified as Actinoplanes ramoplaninifer sp. nov. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The discovery was the result of screening programs conducted by Gruppo Lepetit in Italy, where the compound was originally designated A-16686. mdpi.comuwec.edu

Subsequent research revealed that Ramoplanin is not a single entity but a complex of closely related molecules. uwec.edunih.gov The primary components of this complex are Ramoplanin A1, A2, and A3. nih.gov These congeners differ in the structure of their lipid side chains. nih.gov Among these, Ramoplanin A2 is the most abundant component, constituting the majority of the complex, while A1 and A3 are present in smaller quantities. uwec.edunih.gov

Table 1: Discovery and Source of Ramoplanin

| Feature | Description |

|---|---|

| Compound Name | Ramoplanin (initially A-16686) |

| Producing Organism | Actinoplanes ramoplaninifer (formerly Actinoplanes sp.) |

| Strain Designation | ATCC 33076 |

| Natural Source | Soil |

| Geographic Origin | Vaghalbod, India |

| Discovering Institution | Gruppo Lepetit (Italy) |

Targeted Isolation and Purification Strategies for this compound

The isolation and purification of this compound from the fermentation broth of Actinoplanes ramoplaninifer ATCC 33076 involves a multi-step process designed to separate it from the other components of the Ramoplanin complex, primarily the major component A2 and the minor component A3. nih.gov High-Performance Liquid Chromatography (HPLC) is a central technique employed for this purpose. nih.govnih.gov

The process typically begins with the extraction of the crude Ramoplanin complex from the fermentation culture. Following extraction, chromatographic methods are utilized for the separation of the individual components. Reversed-phase HPLC has proven effective in resolving the different Ramoplanin factors. nih.govnih.gov This technique separates molecules based on their hydrophobicity.

For the analytical separation of Ramoplanin, a reversed-phase column, such as a C18 column, is often used. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) and/or methanol. nih.govnih.gov A gradient elution profile, where the concentration of the organic solvent is gradually increased, is employed to achieve a clear separation of the A1, A2, and A3 components. nih.gov The separated compounds are then detected using UV absorbance, typically at a wavelength of 270 nm. nih.gov The authentic this compound aglycon, for comparison in synthetic studies, has been obtained from the natural complex by deglycosidation followed by HPLC purification. nih.gov

Table 2: Chromatographic Separation Parameters for Ramoplanin

| Parameter | Specification |

|---|---|

| Chromatography Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Reversed-Phase (e.g., C18, ABZ+) |

| Mobile Phase Components | Acetonitrile, Methanol, Ammonium acetate (B1210297) buffer |

| Elution Method | Gradient Profile |

| Detection Method | UV Absorbance (at 270 nm) |

Advanced Structural Elucidation and Stereochemical Characterization of Ramoplanin A1

Detailed Analysis of the Cyclic Depsipeptide Core

The core of Ramoplanin (B549286) A1 is a large, 49-membered macrocyclic depsipeptide. mdpi.com This structure is formed from a linear 17-amino acid oligopeptide precursor that undergoes an intramolecular cyclization. nih.govmdpi.com The cyclization is achieved through the formation of an ester linkage, also known as a lactone bridge, between the side-chain hydroxyl group of the β-hydroxyasparagine (β-OH–Asn) at position 2 and the C-terminal carboxyl group of the 3-chloro-4-hydroxyphenylglycine (B10759658) (Chp) residue at position 17. mdpi.comfau.edu This macrocycle contains a variety of proteinogenic and non-proteinogenic amino acids, including several D-amino acids, which are characteristic of non-ribosomally synthesized peptides. fau.edu

| Position | Amino Acid Residue | Chirality |

|---|---|---|

| 1 | Asn | L |

| 2 | β-OH–Asn | L |

| 3 | Phe | D |

| 4 | Hpg | D |

| 5 | Ala | D |

| 6 | Orn | L |

| 7 | Ala | D |

| 8 | Thr | L |

| 9 | Phe | L |

| 10 | Orn | D |

| 11 | Hpg | L |

| 12 | Hpg | D |

| 13 | Hpg | L |

| 14 | Gly | - |

| 15 | Leu | L |

| 16 | Ala | D |

| 17 | Chp | D |

Stereochemical Assignment of the N-terminal Acyl Chain in Ramoplanin A1

The three primary components of the ramoplanin complex—A1, A2, and A3—share an identical glycodepsipeptide core and differ only in the structure of the N-terminal fatty acid chain attached to the asparagine residue at position 1. nih.govnih.govfau.edu In this compound, this lipid moiety is derived from octanoic acid. nih.govmdpi.com

Initial structural elucidation studies assigned the stereochemistry of the two double bonds in the acyl side chains as cis-cis. nih.gov However, subsequent research involving the total synthesis of the this compound aglycon definitively revised this assignment. nih.gov The correct and unambiguous structure of the N-terminal acyl chain in this compound was established as (2Z,4E)-2,4-octadienoic acid. nih.gov This revision was crucial for a complete and accurate understanding of the molecule's structure.

| Compound | Acyl Chain Origin | Chemical Structure of Acyl Moiety |

|---|---|---|

| This compound | Octanoic acid | (2Z,4E)-2,4-octadienoyl |

| Ramoplanin A2 | 7-Methyl-octanoic acid | (2Z,4E)-7-methyl-2,4-octadienoyl |

| Ramoplanin A3 | 9-Methyl-decanoic acid | (2Z,4E)-8-methyl-2,4-nonadienoyl |

Characterization of Glycosidic Modifications

A key feature of the this compound structure is its glycosylation. nih.gov All three main components of the ramoplanin complex possess a common carbohydrate modification. nih.gov This consists of a D-mannosyl-D-mannose disaccharide attached to the peptide backbone. mdpi.com Specifically, this α-1,2-dimannose unit is linked to the side chain of the L-hydroxyphenylglycine (L-Hpg) residue located at position 11 of the peptide core. nih.govmdpi.com This glycosidic moiety is a significant contributor to the hydrophilic character of one face of the molecule.

Conformational Studies and Three-Dimensional Architecture of this compound

The three-dimensional conformation of ramoplanin in solution has been extensively studied using multidimensional NMR spectroscopy. nih.gov These studies revealed a well-defined and relatively rigid structure. nih.gov The peptide backbone adopts a U-shaped or cup-like architecture. fau.edunih.gov

This conformation is stabilized by several key structural features:

Antiparallel β-strands: The structure is characterized by two antiparallel β-strands formed by residues 2-7 and 10-14. nih.gov

Intramolecular Hydrogen Bonds: The β-strands are connected and stabilized by six intramolecular hydrogen bonds. nih.gov

Reverse β-turn: A reverse β-turn, formed by threonine (Thr) at position 8 and phenylalanine (Phe) at position 9, connects the two β-strands at one end of the molecule. nih.gov

Connecting Loop: At the other end, a loop consisting of Leu15, Ala16, and Chp17 connects back to the N-terminal portion of the macrocycle via the side chain of Asn2. nih.gov

This distinct three-dimensional architecture is critical for the biological activity of this compound, creating a specific binding pocket that interacts with its molecular target in bacterial cell wall synthesis. nih.govrsc.org

Biosynthetic Pathways and Genetic Determinants of Ramoplanin A1 Production

Identification and Characterization of Producing Microorganisms for Ramoplanin (B549286) A1

Ramoplanin was originally isolated from an actinomycete strain, Actinoplanes sp. ATCC 33076, which was later classified as Actinoplanes ramoplaninifer. mdpi.com This microorganism, found in a soil sample from India, produces a complex of related ramoplanin compounds, with Ramoplanin A2 being the most abundant, followed by A3 and A1. mdpi.comfau.edunih.gov The different congeners, including A1, A2, and A3, as well as their less glycosylated forms A'1, A'2, and A'3, primarily vary in the length and branching of their N-terminal fatty acid side chain. mdpi.com

Subsequent research has identified other actinomycetes capable of producing ramoplanin-related lipodepsipeptides. Notably, members of the family Micromonosporaceae have been identified as producers. mdpi.comnih.gov For instance, Micromonospora chersina has been found to produce chersinamycin, a novel lipoglycodepsipeptide related to ramoplanin. mdpi.comnih.gov The discovery of diverse producing strains, including various species of Micromonospora, Nocardia, and Streptomyces, highlights the potential for finding novel ramoplanin congeners in different actinomycete genera. mdpi.comnih.gov

Table 1: Selected Microorganisms Producing Ramoplanin and Related Compounds

| Microorganism | Compound(s) Produced | Reference |

|---|---|---|

| Actinoplanes ramoplaninifer ATCC 33076 | Ramoplanin complex (A1, A2, A3, A'1, A'2, A'3) | mdpi.comgoogle.com |

| Micromonospora chersina DSM 44151 | Chersinamycin | mdpi.comnih.gov |

| Unidentified Actinoplanes sp. | Ramoplanose | mdpi.com |

| Streptomyces fungicidicus ATCC 21013 | Enduracidin | mdpi.com |

| Streptomyces macrosporeus ATCC 21388 | Janiemycin | mdpi.com |

Analysis of the Ramoplanin Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for ramoplanin biosynthesis is encoded within a large biosynthetic gene cluster (BGC). The ramoplanin BGC from Actinoplanes sp. ATCC 33076 spans approximately 88.5 kilobases and contains 33 open reading frames (ORFs). fau.edugoogle.comwikipedia.org This cluster houses all the necessary genes for the synthesis of the peptide backbone, the fatty acid moiety, the non-proteinogenic amino acid precursors, and for post-synthesis modifications, regulation, and export. fau.edu Comparative analysis with BGCs for related compounds like enduracidin and chersinamycin reveals a conserved core architecture, particularly in the genes responsible for the non-ribosomal peptide synthesis. mdpi.combiorxiv.org

The 17-amino-acid peptide core of Ramoplanin A1 is assembled by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). mdpi.comfau.edunih.gov These NRPSs function as an assembly line, where each module is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of several domains: an adenylation (A) domain that selects and activates the specific amino acid, a thiolation (T) or peptidyl carrier protein (PCP) domain that tethers the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation. fau.edu

In the ramoplanin BGC, the NRPS machinery is encoded by several genes. fau.edubiorxiv.org The organization of these NRPS genes and their modules dictates the sequence of the resulting peptide. fau.edu The synthesis is initiated with the fatty acid starter unit and proceeds through the sequential addition of the 17 amino acids. The process terminates with a thioesterase (Te) domain, which is responsible for releasing the fully assembled lipopeptide and catalyzing the intramolecular cyclization to form the macrolactone ring. mdpi.com

The biosynthesis of this compound begins with the activation of a fatty acid, which serves as the starter unit for the NRPS assembly line. mdpi.com The ramoplanin BGC contains genes encoding enzymes responsible for this lipoinitiation process, including a fatty acid adenylate-forming ligase (FAAL) and an acyl carrier protein (ACP). biorxiv.org It is believed that the fatty acids are derived from the cell's primary metabolism. biorxiv.org

The FAAL, encoded by the ramo26 gene, activates the fatty acid by converting it to an acyl-adenylate. mdpi.com This activated fatty acid is then transferred to a standalone ACP. mdpi.com The specific fatty acid incorporated determines the final ramoplanin congener. For this compound, the fatty acid is octanoic acid. mdpi.com Subsequent enzymatic modifications, such as desaturation, are carried out by FAD-dependent dehydrogenases and NAD-dependent reductases, also encoded within the BGC, to create the unsaturated lipid tail characteristic of ramoplanins. mdpi.com

The peptide core of this compound is rich in non-proteinogenic amino acids, most notably multiple residues of 4-hydroxyphenylglycine (Hpg). mdpi.comrsc.org The BGC for ramoplanin contains the necessary enzymatic machinery to synthesize these unusual building blocks. mdpi.comfau.edu

The biosynthesis of Hpg is a well-studied pathway and involves a set of enzymes homologous to those found in the biosynthetic pathways of other antibiotics, such as glycopeptides. mdpi.comnih.gov The key enzymes involved are 4-hydroxymandelate (B1240059) synthase (HmaS), 4-hydroxymandelate oxidase (Hmo), and 4-hydroxyphenylglycine transaminase (HpgT). mdpi.com These enzymes work in concert to convert chorismate, a precursor from primary metabolism, into Hpg. fau.edu The presence of these genes within the ramoplanin BGC ensures a dedicated supply of this crucial non-proteinogenic amino acid for incorporation into the growing peptide chain by the NRPS machinery. mdpi.com

Strategies for Biosynthetic Engineering and Mutasynthesis of this compound Analogues

The detailed understanding of the ramoplanin BGC opens up avenues for the generation of novel this compound analogues through genetic engineering. By manipulating the genes within the cluster, it is possible to alter the structure of the final product. For instance, modifying the A domains of the NRPS modules could lead to the incorporation of different amino acids into the peptide backbone.

Mutasynthesis is another powerful strategy for creating novel ramoplanin analogues. nih.gov This technique involves generating a mutant strain that is blocked in the biosynthesis of a specific precursor, such as one of the non-proteinogenic amino acids. nih.gov By feeding structurally related, synthetic analogues of this precursor to the mutant culture, these "mutasynthons" can be incorporated into the final product, leading to the creation of novel compounds with potentially improved properties. nih.gov

Targeted Genome Mining for Novel this compound Congeners

The increasing availability of microbial genome sequences has enabled the use of bioinformatics tools for "genome mining" to discover novel natural products. biorxiv.orgnih.gov By using conserved DNA sequences from known ramoplanin and enduracidin BGCs as probes, researchers can search genomic databases for new, uncharacterized BGCs that are predicted to produce related compounds. nih.govbiorxiv.org

This targeted genome mining approach has already proven successful in identifying new producers of ramoplanin-like molecules. nih.govbiorxiv.org For example, this strategy led to the discovery of the chersinamycin BGC in Micromonospora chersina. nih.govbiorxiv.org This approach not only expands the known diversity of ramoplanin-related antibiotics but also provides new BGCs that can be used for biosynthetic engineering and the generation of novel analogues. nih.govbiorxiv.org

Molecular Mechanism of Action of Ramoplanin A1

Disruption of Bacterial Cell Wall Peptidoglycan Biosynthesis

Ramoplanin (B549286) A1 is a lipoglycodepsipeptide antibiotic that effectively halts the biosynthesis of the bacterial cell wall. nih.govdrugbank.com Its mechanism of action is centered on the disruption of the late stages of peptidoglycan (PG) synthesis, a critical process for maintaining the structural integrity of bacterial cells. nih.govpnas.org Ramoplanin functions by binding to and sequestering essential lipid-anchored intermediates, thereby physically obstructing their access to and utilization by key enzymes involved in building the peptidoglycan layer. nih.govfau.edu This interference with the enzymatic processing of cell wall precursors ultimately weakens the cell wall, leading to osmotic lysis and bacterial cell death. pnas.org Specifically, Ramoplanin A1 can block two sequential enzymatic steps in this pathway: the conversion of Lipid I to Lipid II and the subsequent polymerization of Lipid II by transglycosylases. nih.govresearchgate.net This dual-action capability distinguishes its mechanism from many other antibiotics. nih.gov

Sequestration of Lipid Intermediates: Lipid I and Lipid II Interaction

The core of this compound's antibacterial activity lies in its ability to bind and sequester the lipid intermediates of peptidoglycan biosynthesis, namely Lipid I and Lipid II. fau.edunih.gov Both molecules are crucial for the construction of the cell wall; Lipid I is synthesized on the cytoplasmic side of the membrane, and after conversion to Lipid II, it is flipped to the exterior for polymerization. nih.govnih.gov Ramoplanin has been shown to form complexes with both Lipid I and Lipid II. nih.gov

However, research indicates a clear preference and stronger affinity for Lipid II. nih.govresearchgate.net Kinetic studies and binding assays have demonstrated that the inhibition of the transglycosylation step, which utilizes Lipid II as a substrate, is more potent than the inhibition of the MurG step, which uses Lipid I. nih.govresearchgate.net This preferential binding is the basis for its primary mechanism of action. The interaction is robust, with the apparent dissociation constant for the Ramoplanin:Lipid II complex being in the nanomolar range. nih.gov The binding is thought to involve the pyrophosphate moiety of the lipid intermediates, which serves as a crucial recognition element for the antibiotic. nih.govpnas.org

Enzymatic Targets: Inhibition of MurG Glycosyltransferase Activity

This compound has been shown to inhibit the activity of MurG, a glycosyltransferase enzyme. nih.govnih.gov MurG catalyzes the conversion of Lipid I to Lipid II by transferring an N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to Lipid I, a critical step in the peptidoglycan synthesis pathway. nih.govmdpi.com The inhibition of MurG by Ramoplanin is not a direct enzymatic inactivation but rather a consequence of substrate sequestration. fau.edu By binding to Lipid I, Ramoplanin makes the substrate unavailable to the MurG enzyme, thus preventing the formation of Lipid II. nih.govfau.edu

While this inhibition is significant and leads to an accumulation of Lipid I within the cell, it is considered a secondary effect compared to its action on transglycosylation. nih.govresearchgate.net Studies have shown that the concentration of Ramoplanin required to inhibit the MurG-catalyzed reaction is significantly higher than its minimum inhibitory concentration (MIC). For instance, a 50% inhibitory concentration (IC50) against MurG was observed at a concentration 20 times the MIC against Staphylococcus aureus. nih.gov This suggests that while MurG is a target, the primary cellular target responsible for Ramoplanin's potent antibacterial activity is the subsequent transglycosylation step. nih.govresearchgate.net

Enzymatic Targets: Inhibition of Transglycosylase (TGase) Reactions

The primary and most potent mechanism of action for this compound is the inhibition of the transglycosylase (TGase) reaction. nih.govresearchgate.netnih.gov Transglycosylases are enzymes responsible for polymerizing Lipid II units to form the long glycan chains of the peptidoglycan wall. fau.edumdpi.com Ramoplanin achieves this inhibition by sequestering the Lipid II substrate. pnas.orgduke.edu By binding tightly to Lipid II, Ramoplanin effectively removes it from the biosynthetic pathway, preventing the transglycosylase enzymes from accessing their substrate. pnas.orgfau.edu

Compelling evidence supports transglycosylation as the primary target. Inhibition of this step occurs at Ramoplanin concentrations that correlate directly with its MIC. nih.gov The IC50 for transglycosylation inhibition has been measured at just 0.25 times the MIC against S. aureus, indicating high efficiency at clinically relevant concentrations. nih.gov This potent activity is attributed to the high affinity of Ramoplanin for Lipid II and the extracellular location of this step, making the Lipid II target more accessible to the antibiotic compared to the cytoplasmically-facing Lipid I. nih.govnih.gov

| Enzymatic Step | Substrate | This compound Effect | Potency (vs. S. aureus MIC) |

| MurG Glycosyltransferase | Lipid I | Indirect inhibition via substrate sequestration | IC50 ≈ 20x MIC nih.gov |

| Transglycosylase (TGase) | Lipid II | Indirect inhibition via substrate sequestration | IC50 ≈ 0.25x MIC nih.gov |

Analysis of this compound Dimerization and Binding Interfaces

Structural and mechanistic studies have revealed that this compound functions as a dimer. nih.govduke.edunih.gov X-ray crystallography has shown that Ramoplanin forms an intimate and highly amphipathic C2 symmetrical dimer. nih.govduke.edu This dimeric structure is crucial for its biological activity. The dimer presents a hydrophobic surface that interacts with and anchors into the bacterial membrane, and a hydrophilic face that is exposed to the aqueous environment. nih.govduke.edu

The binding of Lipid II is intricately linked to this dimeric form. nih.gov Inhibition curves and Job titration experiments have confirmed that the inhibitory species has a stoichiometry of two Ramoplanin molecules to one Lipid II molecule, meaning a Ramoplanin dimer binds to Lipid II. nih.gov The proposed model suggests that Lipid II is captured between the two hydrophobic surfaces of the dimer. nih.gov Specific residues within the Ramoplanin structure are critical for this interaction. The positively charged ornithine residues at positions 4 and 10 are thought to interact electrostatically with the negatively charged pyrophosphate group of Lipid II, anchoring it to the antibiotic. nih.govpnas.org NMR analysis has helped to localize the binding interface, identifying an eight-amino-acid sequence that recognizes the muramyl carbohydrate and the adjacent pyrophosphate moieties of the peptidoglycan precursors. pnas.org

Investigation of Membrane Interaction and Depolarization Effects

In addition to its primary role as an inhibitor of cell wall synthesis, this compound has been shown to interact with and perturb the bacterial cell membrane, suggesting a potential secondary mechanism of action. nih.govnih.gov This activity is particularly evident at concentrations at or above the minimal bactericidal concentration (MBC). nih.govnih.gov

Structure Activity Relationship Sar Studies of Ramoplanin A1 and Designed Analogues

Elucidation of Functionally Important Structural Regions

Studies have identified several key structural features essential for Ramoplanin (B549286) A1's biological activity, particularly its ability to bind Lipid II and inhibit peptidoglycan (PG) biosynthesis pnas.orgbiorxiv.orgresearchgate.netnih.govnih.govresearchgate.netpnas.orgnih.govasm.orgnih.govresearchgate.netnih.gov. The antibiotic adopts a characteristic U-shaped conformation in solution, which is critical for its function nih.govrsc.orgacs.org. This conformation allows it to form a tight complex with Lipid I and Lipid II, thereby sequestering these essential precursors and blocking the transglycosylation step of peptidoglycan synthesis pnas.orgnih.govpnas.orgnih.govasm.orgnih.gov.

The macrocyclic core itself is indispensable for activity; hydrolysis of the macrolactone bond results in a linear peptide that lacks antimicrobial efficacy biorxiv.orgscispace.com. Furthermore, Ramoplanin A1, like other related antibiotics such as mersacidin (B1577386) and actagardine, recognizes a specific region of the PG monomer (MurNAc-Ala-γ-d-Glu pyrophosphate core), distinct from the D-Ala-D-Ala target of vancomycin (B549263) pnas.orgnih.gov. This difference in target recognition contributes to this compound's effectiveness against vancomycin-resistant pathogens pnas.org. The antibiotic also forms dimers, particularly in membrane-like environments, which are thought to play a role in its interaction with Lipid II nih.govpnas.orgasm.orgnih.govresearchgate.net.

Impact of N-terminal Acyl Chain Modifications on Biological Activity (Specific to A1, A2, A3 variations)

The Ramoplanin complex primarily consists of factors A1, A2, and A3, which differ in the length and structure of their N-terminal unsaturated acyl chains fau.edumdpi.comresearchgate.netresearchgate.netnih.govnih.gov. Despite these variations, Ramoplanins A1, A2, and A3 generally exhibit identical in vitro antimicrobial activities fau.eduresearchgate.netresearchgate.netresearchgate.net.

Role of Specific Amino Acid Residues in Activity and Target Binding

Ornithine Residues (Orn4 and Orn10): These positively charged residues are particularly important. Ornithine at position 10 (Orn10) is critical, with substitution of alanine (B10760859) leading to a dramatic loss of activity (over 540-fold reduction) nih.govnih.govnih.gov. Ornithine at position 4 (Orn4) is also important, though less so than Orn10, with alanine substitution causing a ~45-fold reduction in activity nih.govnih.gov. Orn10's position at the dimer interface suggests a key role in binding the pyrophosphate moiety of Lipid II nih.govpnas.org.

4-Hydroxyphenylglycine Residues (Hpg3 and Hpg7): These residues are also highlighted as significant contributors to activity. In one study, Hpg3 and Hpg7 were found to be more important than Orn4 nih.gov.

Allo-threonine Residue (aThr8): Substitution of aThr8 with alanine also significantly impacted activity, approaching the importance of Hpg residues nih.gov.

Table 1: Impact of Alanine Substitution on Ramoplanin Activity

| Residue Position | Amino Acid | Substitution | MIC (µg/mL) | Fold Change in MIC (vs. reference) | Reference |

| Ramoplanin A2 | - | Wild-type | 0.19 | 1x | nih.gov |

| [Dap2]Ramoplanin A2 Aglycon | - | Wild-type | 0.07 | 1x | nih.gov |

| 4 | D-Orn | Ala | 3.1 | 45x | nih.gov |

| 10 | D-Orn | Ala | 38 | 540x | nih.gov |

| 3 | D-Hpg | Ala | 0.9 | 13x | nih.gov |

| 7 | D-Hpg | Ala | 0.9 | 13x | nih.gov |

| 8 | aThr | Ala | 3.1 | 45x | nih.gov |

Note: MIC values are approximate and may vary based on assay conditions. Fold change is relative to the wild-type or a closely related analogue.

Design and Evaluation of this compound Peptidomimetics

The complexity of this compound has spurred efforts to design simplified analogues and peptidomimetics, aiming to retain or improve activity while enhancing chemical stability and synthetic accessibility. Total synthesis of Ramoplanin aglycons has provided valuable templates for these studies nih.govrsc.orgnih.govnih.govrsc.org.

One significant modification involved replacing the labile depsipeptide ester linkage (between β-hydroxyasparagine at position 2 and the C-terminal residue) with a more stable amide bond. The analogue where L-β-hydroxyasparagine (L-HAsn2) was replaced by L-2,3-diaminopropionic acid (L-Dap2) maintained the full biological activity of the natural product and offered improved chemical stability nih.govnih.gov. This [Dap2]ramoplanin A2 aglycon served as a key lead structure for further SAR studies nih.gov. In contrast, extending the macrocycle by replacing L-HAsn2 with L-2,4-diaminobutyric acid (L-Dab2) resulted in a significant loss of activity (>100-fold) and aggregation issues nih.gov.

Solid-phase peptide synthesis (SPPS) methodologies have also been developed to efficiently incorporate arylglycines and other non-proteinogenic amino acids, facilitating the synthesis of diverse Ramoplanin analogues for SAR studies and drug development nih.govrsc.orgrsc.org. These synthetic approaches offer a more rapid route to analogues compared to traditional total synthesis, enabling faster exploration of structure-activity relationships.

Modifications to the Macrocyclic Depsipeptide Core

The 49-membered macrocyclic depsipeptide core is fundamental to Ramoplanin's activity fau.edupnas.orgpnas.orgnih.govnih.govnih.gov. This macrocycle is formed via a lactone bond, which is susceptible to hydrolysis, particularly in acidic conditions biorxiv.orgnih.govscispace.com.

As mentioned, replacing the lactone with a more stable amide bond has been a successful strategy. The [Dap2]ramoplanin A2 aglycon analogue, which features an amide linkage at the position of the original ester, retains potent antimicrobial activity and exhibits improved hydrolytic stability nih.govnih.gov. This modification addresses a key limitation of the natural product for systemic applications.

Table 2: Impact of Macrocyclic Core Modifications on Ramoplanin Activity

| Analogue Description | Modification | Activity (vs. Ramoplanin A2) | Stability | Reference |

| Ramoplanin A2 | Natural lipoglycodepsipeptide | 1x (Reference) | Moderate | fau.edunih.gov |

| Ramoplanin A2 aglycon | Depsipeptide ester removed | Similar to A2 | Moderate | nih.govnih.gov |

| [Dap2]ramoplanin A2 aglycon | HAsn2 replaced with Dap2 (amide bond) | Similar to A2 | Improved | nih.govnih.gov |

| [Dab2]ramoplanin A2 aglycon | HAsn2 replaced with Dab2 (amide, ring expansion) | >100-fold loss | Poor | nih.gov |

| Linear peptide (hydrolyzed macrolactone) | Macrolactone bond hydrolysis | Lacking activity | N/A | biorxiv.orgscispace.com |

Compound Name List:

this compound

Ramoplanin A2

Ramoplanin A3

Ramoplanin A'1

Ramoplanin A'2

Ramoplanin A'3

Ramoplanose

Enduracidin A

Enduracidin B

Chersinamycin

Janiemycin

NAI-603

[Dap2]ramoplanin A2

[Dab2]ramoplanin A2

[Dap2]ramoplanin A2 aglycon

[D-Orn2]ramoplanin A2 aglycon

[Ala3]ramoplanin

[Ala4]ramoplanin

[Ala5]ramoplanin

[Ala6]ramoplanin

[Ala7]ramoplanin

[Ala8]ramoplanin

[Ala10]ramoplanin

[Ala12]ramoplanin

Mechanisms of Bacterial Resistance to Ramoplanin A1

Laboratory Induction and Characterization of Ramoplanin-Resistant Bacterial Strains

To proactively investigate potential resistance, researchers have employed laboratory methods to generate Ramoplanin-resistant bacterial strains. In one study, Staphylococcus aureus NCTC 8325-4 was subjected to serial passage in the presence of increasing concentrations of Ramoplanin (B549286), successfully yielding a strain designated RRSA16 that exhibited marked resistance oup.com. This experimental approach, involving gradual exposure to escalating antibiotic levels, is a common strategy for inducing and characterizing resistance phenotypes in controlled laboratory environments. The RRSA16 strain demonstrated a significant reduction in susceptibility to Ramoplanin, confirming the feasibility of laboratory-induced resistance oup.com. Furthermore, subsequent passages of RRSA16 in a drug-free medium resulted in the restoration of antibiotic susceptibility in the derived strain R16-18d, suggesting that the induced resistance mechanisms were not necessarily permanent oup.com.

Analysis of Cross-Resistance Patterns with Other Classes of Antibiotics

A crucial aspect of understanding Ramoplanin resistance is its potential to confer cross-resistance to other antimicrobial agents. Significantly, the laboratory-generated Ramoplanin-resistant S. aureus strain RRSA16 exhibited an unanticipated acquisition of cross-resistance to vancomycin (B549263) and nisin oup.com. This finding is noteworthy because Ramoplanin's mechanism of action, which involves sequestering Lipid II, is distinct from that of vancomycin, which targets the D-Ala-D-Ala moiety of peptidoglycan precursors fau.edupnas.orguu.nlgoogle.com. Despite these differing molecular targets, the emergence of cross-resistance suggests the possibility of shared bacterial defense pathways or compensatory mechanisms that confer resistance to multiple cell wall-targeting agents. While Ramoplanin itself has generally not shown cross-resistance with other glycopeptides mdpi.comfrontiersin.orggoogle.com, the observed cross-resistance with vancomycin and nisin underscores the complex interplay of resistance mechanisms within bacterial populations.

Table 1: Cross-Resistance Patterns Observed in Laboratory-Induced Ramoplanin-Resistant S. aureus Strain RRSA16

| Antibiotic Class | Observed Cross-Resistance with RRSA16 | Reference |

| Vancomycin | Yes | oup.com |

| Nisin | Yes | oup.com |

| Other Glycopeptides | No evidence of cross-resistance | mdpi.comfrontiersin.orggoogle.com |

Preclinical Pharmacological Research of Ramoplanin A1 in Animal Models

Development and Utilization of Experimental Animal Models for Gram-Positive Bacterial Infections

The preclinical evaluation of Ramoplanin (B549286) A1 has relied on established experimental animal models that mimic human infections caused by Gram-positive bacteria. These models are crucial for assessing the in vivo potential of new antimicrobial agents.

One of the key models utilized in Ramoplanin research is the hamster model of Clostridioides difficile infection (CDI) . nih.gov This model is induced by administering an antibiotic, such as clindamycin, which disrupts the normal gut flora and makes the animals susceptible to infection with C. difficile. nih.gov Following the induction of disease, which manifests as symptomatic illness, the efficacy of therapeutic agents can be evaluated. nih.gov This model has been instrumental in comparing the performance of Ramoplanin against standard-of-care treatments like vancomycin (B549263). nih.gov

For infections caused by multidrug-resistant enterococci, a rabbit model of experimental endocarditis has been employed. researchgate.net This model simulates the severe, deep-seated infections that can occur in humans. In this model, researchers can assess an antibiotic's ability to reduce bacterial loads not only in the cardiac vegetations but also in organs that are commonly seeded during bacteremia, such as the spleen and kidneys. researchgate.net The endocarditis model is particularly valuable for studying pathogens like vancomycin-resistant Enterococcus faecium (VRE), for which effective treatments are limited. researchgate.netnih.gov

These animal models provide a critical platform for studying the therapeutic effects of Ramoplanin A1 in a complex biological system, offering insights that in vitro studies cannot provide.

Efficacy Studies Against Key Bacterial Pathogens (e.g., Staphylococcus aureus, Enterococcus faecium, Clostridioides difficile)

Preclinical studies in animal models have demonstrated the potent activity of this compound against a range of clinically significant Gram-positive pathogens, including strains resistant to other antibiotics. nih.gov

Clostridioides difficile

In the hamster model of CDI, Ramoplanin has shown efficacy comparable to vancomycin in resolving clinical symptoms and reducing cytotoxin levels in the gut. nih.gov A notable finding from these studies is Ramoplanin's superior activity against C. difficile spores. nih.govnanopharmaceutics.com In comparative studies, hamsters treated with Ramoplanin had significantly lower recovery of C. difficile spores from their cecal contents compared to those treated with vancomycin. nih.gov This suggests that Ramoplanin may be more effective at preventing spore persistence and subsequent recurrence of the infection, a major clinical challenge in CDI management. nih.govnanopharmaceutics.com This sporicidal mechanism is thought to involve Ramoplanin binding to the spore's exosporium, where it can act against the cell as it germinates. nanopharmaceutics.comtechlab.com

Enterococcus faecium

Ramoplanin has demonstrated significant bactericidal activity against various enterococcal strains, including those highly resistant to vancomycin, penicillin, and gentamicin. nih.gov In the rabbit model of experimental endocarditis caused by multidrug-resistant E. faecium, Ramoplanin monotherapy significantly reduced bacterial counts in the spleen and kidneys. researchgate.net When used in combination with penicillin, a synergistic effect was observed, leading to a significant reduction in bacterial counts within the cardiac vegetations and sterilization of the spleen and most kidney cultures. researchgate.net These findings highlight its potential for treating severe, systemic VRE infections. nih.gov

Staphylococcus aureus

Ramoplanin exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its mechanism of action, which involves inhibiting cell wall biosynthesis by sequestering Lipid II, differs from many other antibiotics, making it effective against strains resistant to other drug classes. nih.govfrontiersin.orgnih.gov Preclinical studies have confirmed its rapid bactericidal effect against S. aureus. nih.govnih.govoup.com This activity extends to vancomycin-resistant S. aureus strains containing the vanA gene. frontiersin.orgnih.gov The potent in vivo and in vitro activity against these challenging pathogens underscores its therapeutic potential.

| Pathogen | Animal Model | Key Efficacy Findings | Reference |

|---|---|---|---|

| Clostridioides difficile | Hamster Infection Model | Resolved clinical symptoms similar to vancomycin. Significantly more effective at reducing spore persistence and recrudescence compared to vancomycin. | nih.gov |

| Enterococcus faecium (multidrug-resistant) | Rabbit Endocarditis Model | As monotherapy, significantly reduced bacterial counts in spleen and kidney. In combination with penicillin, significantly reduced bacterial counts in cardiac vegetations. | researchgate.net |

| Staphylococcus aureus (including MRSA) | General Preclinical Studies | Demonstrated rapid bactericidal effects. Active against vancomycin-resistant strains. | nih.govfrontiersin.orgnih.govoup.com |

Investigation of In Vivo Activity Against Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. frontiersin.orgmdpi.com Preclinical research has indicated that Ramoplanin possesses significant activity against these resilient bacterial structures.

Studies have demonstrated that Ramoplanin exerts a rapid bactericidal effect on S. aureus biofilms. frontiersin.orgnih.govoup.com This is a critical attribute, as biofilm-associated infections, such as those involving medical devices or chronic wounds, represent a major therapeutic challenge. The ability of an antimicrobial agent to effectively kill bacteria within a biofilm is a significant advantage over antibiotics that are rendered less effective by the protective biofilm matrix. nih.gov While detailed in vivo animal model data on Ramoplanin's anti-biofilm activity is specific, the preclinical evidence of its potent bactericidal action against established S. aureus biofilms suggests a potential role in managing these complex infections. frontiersin.orgnih.govoup.com

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of modern antibiotic development, allowing researchers to understand the relationship between drug exposure and its antimicrobial effect. nih.govmdpi.com PK describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the microbe (bactericidal or bacteriostatic activity). nih.gov In preclinical settings, animal models are used to establish PK/PD indices that can predict clinical efficacy. nih.gov

For this compound, a key pharmacokinetic characteristic, when administered orally, is that it is not systemically absorbed. nih.govnih.gov This property is advantageous for treating gastrointestinal infections like CDI, as it allows the drug to be concentrated at the site of infection in the gut. nanopharmaceutics.com

The primary pharmacodynamic parameter for Ramoplanin is its potent and rapid bactericidal activity against susceptible Gram-positive bacteria. nih.govnih.gov Unlike bacteriostatic agents, Ramoplanin actively kills bacteria at concentrations close to its minimum inhibitory concentration (MIC). nih.gov Preclinical PK/PD studies aim to define the exposure levels required in an animal model to achieve specific endpoints, such as preventing bacterial growth (stasis) or achieving a 1-log10 or 2-log10 reduction in bacterial colony-forming units. nih.gov This modeling helps to optimize dosing regimens for clinical trials to maximize efficacy while minimizing the potential for resistance development. nih.govnih.gov

Advanced Research Perspectives and Methodological Innovations for Ramoplanin A1

Integration of Genomic and Metagenomic Approaches for Discovery and Characterization

Genomic and metagenomic strategies have revolutionized the discovery of natural products, including complex antibiotics like Ramoplanin (B549286). The complete biosynthetic gene cluster (BGC) for Ramoplanin has been identified and sequenced from Actinoplanes sp. ATCC 33076, revealing approximately 33 genes responsible for its intricate biosynthesis fau.edugoogle.comresearchgate.net. This BGC encodes enzymes for amino acid, fatty acid, and peptide biosynthesis, as well as polypeptide tailoring, export, and regulation fau.edu.

Genome mining, utilizing conserved sequences from known Ramoplanin and Enduracidin BGCs, has proven effective in identifying novel lipodepsipeptide congeners in other microorganisms nih.govbiorxiv.org. This approach has led to the discovery of new Ramoplanin-like BGCs in various bacterial strains, suggesting that the Ramoplanin family of antibiotics may be more widespread than previously thought nih.govbiorxiv.org. Metagenomic exploration, which bypasses the need for culturing, is also emerging as a powerful tool for uncovering cryptic gene clusters encoding novel antimicrobial compounds, potentially including new Ramoplanin analogues nih.govnih.govacs.orgucl.ac.uk. Analysis of these genomic datasets provides insights into the evolutionary pathways and diversity of lipodepsipeptide biosynthesis, laying the groundwork for targeted discovery efforts researchgate.net.

Biotechnological Strategies for Enhanced Production and Diversification

The complexity of Ramoplanin's structure makes total chemical synthesis challenging, thus highlighting the importance of biotechnological approaches for production and analogue generation.

Strain Engineering and Fermentation Optimization: Genetic manipulation of the Ramoplanin-producing strain, Actinoplanes sp. ATCC 33076, has been employed to enhance production yields and generate novel analogues. This includes the deletion of specific tailoring enzyme genes or the introduction of heterologous genes to modify the biosynthetic pathway biorxiv.orgnih.govnih.govnih.govsciforum.net. For instance, deleting genes involved in chlorination or glycosylation has yielded deschloro- or deglycosylated analogues with retained antimicrobial activity, providing precursors for further modification nih.govnih.gov.

Fermentation Parameter Optimization: Studies have focused on optimizing fermentation conditions to improve Ramoplanin production. This includes investigating the impact of various industrial by-product nitrogen sources (e.g., fish meal, poultry meal) and trace metals (e.g., zinc) on yield and A2 factor production yok.gov.trresearchgate.net. Nutritional factors, such as the availability of precursor amino acids like L-leucine and L-valine, have also been shown to influence both the total production and the specific composition of Ramoplanin factors (A1, A2, A3) yok.gov.trresearchgate.net.

Heterologous Expression and Combinatorial Biosynthesis: The identification of Ramoplanin's BGC has opened avenues for heterologous expression in more amenable host systems, although challenges with low yields in common hosts like E. coli persist researchgate.netduke.edu. Furthermore, understanding the regulatory mechanisms, such as the role of StrR-like pathway-specific transcriptional regulators (PSRs), can allow for improved production by cross-talking between different biosynthetic pathways or activating silent BGCs researchgate.netnih.govnih.gov. Combinatorial biosynthesis, by modifying specific enzymes or pathways, offers a powerful strategy for generating diverse Ramoplanin analogues with potentially improved properties biorxiv.orgnih.gov.

Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are indispensable for elucidating the complex structures of Ramoplanin and its congeners, as well as for understanding its mechanism of action.

Structure Elucidation: High-resolution NMR spectroscopy, including 2D NMR experiments, has been instrumental in determining the complete covalent structure of Ramoplanin A1, A2, and A3, as well as identifying novel analogues like chersinamycin nih.govbiorxiv.orgnih.govpnas.orgacs.org. Tandem mass spectrometry (MS/MS) has further aided in structural characterization, including the localization of modifications such as chlorination biorxiv.orgnih.gov. NMR studies have also provided insights into the conformational flexibility and three-dimensional structures of Ramoplanin, revealing a U-shaped conformation and its propensity to dimerize acs.orgnih.gov.

Mechanistic Studies: NMR titrations and studies in amphipathic environments (e.g., using detergents or 20% DMSO) have been crucial for investigating Ramoplanin's interaction with its target, Lipid II pnas.orgacs.orgpnas.orgasm.orgacs.org. These studies have identified key residues involved in Lipid II recognition and binding, implicating residues Hpg-3 through Orn-10 in the interaction with the pyrophosphate and MurNAc moieties of Lipid II pnas.orgpnas.org. Understanding these molecular interactions provides a basis for rational drug design.

Computational Chemistry and Rational Design for Novel this compound Analogues

Computational chemistry and rational design play a vital role in guiding experimental efforts towards the development of improved Ramoplanin analogues.

Structure-Activity Relationship (SAR) Studies: By combining synthetic modifications, spectroscopic data, and biological activity assays, detailed SAR studies have been conducted. These have identified critical amino acid residues and structural features essential for Ramoplanin's antimicrobial activity and Lipid II binding fau.edubiorxiv.orgpnas.orgacs.org. For instance, studies have shown that the chlorination at specific phenylglycine residues and the dimannosyl group are not essential for antimicrobial activity, suggesting flexibility in analogue design nih.govnih.gov.

In Silico Design and Modeling: Genome mining strategies, informed by SAR data and computational tools, are employed to identify potential new Ramoplanin congeners nih.govbiorxiv.orgnih.gov. Molecular modeling and docking studies can predict the binding of potential analogues to Lipid II or other bacterial targets, guiding synthetic efforts towards compounds with enhanced efficacy or altered spectrum of activity. The development of efficient synthetic protocols for incorporating non-proteinogenic amino acids, such as arylglycines, into peptide sequences is also crucial for enabling SAR studies and drug development rsc.org.

Future Directions in Antimicrobial Drug Discovery Utilizing the this compound Scaffold

The Ramoplanin scaffold holds significant promise for addressing the challenge of antibiotic resistance. Future research directions include:

Broadening Spectrum of Activity: While Ramoplanin is primarily active against Gram-positive bacteria, efforts are underway to design analogues with activity against Gram-negative pathogens, which possess an outer membrane that typically hinders the access of such molecules biorxiv.org.

Overcoming Resistance Mechanisms: The unique mechanism of action of Ramoplanin, targeting Lipid II sequestration, exhibits no cross-resistance with existing antibiotic classes, making it a valuable candidate for treating infections caused by resistant strains nih.govresearchgate.netasm.orgnih.gov. Further research into potential resistance mechanisms against Ramoplanin itself and strategies to circumvent them will be critical.

Developing Novel Analogues: Leveraging insights from BGCs, metabolic engineering, and computational design, the generation of novel Ramoplanin analogues with improved pharmacokinetic properties, broader spectrum, or enhanced potency is a key focus. This includes exploring modifications to the fatty acid side chain, glycosylation pattern, and peptide core.

Exploring New Therapeutic Applications: Beyond its established role in treating Gram-positive infections, research is exploring the potential of Ramoplanin and its derivatives for other applications, such as targeting bacterial biofilms or specific host-pathogen interactions.

Compound List:

this compound

Ramoplanin A2

Ramoplanin A3

Ramoplanose

Enduracidin

Chersinamycin

Janiemycin

Actagardine

Nisin

Epidermin

Teicoplanin

Lipid II

Lipid I

Park's nucleotide

Q & A

Q. What experimental methodologies are recommended to investigate Ramoplanin A1’s mechanism of action against Gram-positive pathogens?

Answer: To elucidate this compound’s mechanism of action, combine in vitro assays (e.g., minimum inhibitory concentration [MIC] determination) with structural biology techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography. For example, use lipid II binding assays to confirm target specificity . Ensure reproducibility by adhering to standardized protocols for bacterial strain selection and growth conditions, as outlined in guidelines for antimicrobial research .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Answer: Employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor this compound degradation in simulated physiological environments (e.g., varying pH, temperature). Include controls for enzyme-mediated hydrolysis (e.g., serum stability tests). Document parameters like buffer composition and incubation times in the experimental section to enable replication .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring proper side-chain protection and post-synthetic modifications (e.g., glycosylation). Validate purity via HPLC (>95%) and confirm structures using tandem MS and 2D-NMR. Compare analogs’ MIC values against parent compounds to identify critical functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s in vivo efficacy versus in vitro activity?

Answer: Address discrepancies by analyzing variables such as animal model selection (e.g., murine vs. non-human primates), dosing regimens, and pharmacokinetic/pharmacodynamic (PK/PD) parameters. Conduct meta-analyses of existing datasets to identify confounding factors (e.g., host immune responses) and validate findings using orthogonal assays like bioluminescence imaging in infection models .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with β-lactam antibiotics?

Answer: Apply fractional inhibitory concentration (FIC) indices or Bliss independence models to quantify synergy. Use dose-response matrices and nonlinear regression to model interactions. Report confidence intervals and effect sizes to avoid Type I/II errors, as emphasized in pharmacological study design guidelines .

Q. How should researchers validate this compound’s resistance mechanisms in clinically relevant bacterial strains?

Answer: Combine whole-genome sequencing (WGS) of resistant mutants with transcriptomic profiling (RNA-seq) to identify genetic and regulatory changes. Perform in vitro evolution experiments under sub-MIC conditions to mimic clinical resistance development. Cross-validate findings using CRISPR-Cas9 knockouts of candidate resistance genes .

Q. What methodologies optimize this compound’s formulation for enhanced bioavailability in systemic infections?

Answer: Evaluate lipid-based nanoemulsions or PEGylation to improve solubility and half-life. Use in situ perfusion models (e.g., rat intestinal loop assays) to assess absorption. Validate formulations via LC-MS/MS biodistribution studies and toxicity profiling in primary cell lines .

Methodological and Analytical Frameworks

Q. How to address variability in this compound’s MIC values across different laboratories?

Answer: Standardize protocols using CLSI or EUCAST guidelines for broth microdilution. Include reference strains (e.g., Staphylococcus aureus ATCC 29213) as internal controls. Perform inter-laboratory reproducibility studies and report raw data in supplementary materials to enable cross-validation .

Q. What criteria should guide the selection of in vivo models for this compound’s toxicity studies?

Answer: Prioritize models with human-like metabolic pathways (e.g., murine hepatic cytochrome P450 expression). Use histopathology and serum biomarkers (ALT, AST) to assess organ toxicity. Adhere to ARRIVE guidelines for ethical reporting and sample size justification .

How to design a robust research question for studying this compound’s ecological impact on gut microbiota?

Answer: Frame the question using the FLOAT method: Focus on specific taxa (e.g., Clostridioides difficile), Limit variables (e.g., dose-dependent effects), Operationalize metrics (16S rRNA sequencing), Align with broader hypotheses (antibiotic stewardship), and Time-bound experiments (short-term vs. longitudinal shifts) .

Guidelines Compliance:

- Tables/Figures: Follow journal specifications (e.g., Roman numerals for tables, self-explanatory titles) .

- Data Reproducibility: Include raw datasets in supplementary materials and cite original synthesis protocols .

- Ethical Standards: Obtain approvals for in vivo studies and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.